Verrucarol

Description

Structure

3D Structure

Properties

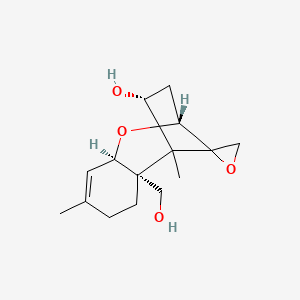

Molecular Formula |

C15H22O4 |

|---|---|

Molecular Weight |

266.33 g/mol |

IUPAC Name |

(2R,7R,9R,11R)-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-ol |

InChI |

InChI=1S/C15H22O4/c1-9-3-4-14(7-16)11(5-9)19-12-6-10(17)13(14,2)15(12)8-18-15/h5,10-12,16-17H,3-4,6-8H2,1-2H3/t10-,11-,12-,13?,14-,15?/m1/s1 |

InChI Key |

ZSRVBNXAPSQDFY-CXOCQXMISA-N |

SMILES |

CC1=CC2C(CC1)(C3(C(CC(C34CO4)O2)O)C)CO |

Isomeric SMILES |

CC1=C[C@@H]2[C@](CC1)(C3([C@@H](C[C@H](C34CO4)O2)O)C)CO |

Canonical SMILES |

CC1=CC2C(CC1)(C3(C(CC(C34CO4)O2)O)C)CO |

Pictograms |

Acute Toxic; Irritant |

Synonyms |

verrucarol |

Origin of Product |

United States |

Foundational & Exploratory

Verrucarol as a Precursor for Macrocyclic Trichothecenes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of verrucarol's role as a crucial precursor in the biosynthesis of macrocyclic trichothecenes. Macrocyclic trichothecenes are a class of mycotoxins with significant cytotoxic, antifungal, and immunomodulatory properties, making them both a concern for food safety and a source of potential therapeutic agents. This document details the biosynthetic pathway from this compound, experimental protocols for production and analysis, and the cellular signaling pathways affected by these complex molecules.

Introduction to this compound and Macrocyclic Trichothecenes

This compound is a tetracyclic sesquiterpenoid that forms the core structure of all trichothecene (B1219388) mycotoxins. It belongs to the type D trichothecenes, which are characterized by a macrocyclic ester linkage between the C4 and C15 hydroxyl groups. This macrocycle is formed from a dicarboxylic acid, which is biosynthesized by a polyketide synthase pathway. The structural diversity of the macrocycle gives rise to a wide range of macrocyclic trichothecenes, including the well-known roridins and verrucarins. These compounds are primarily produced by various species of fungi, most notably from the genera Myrothecium, Stachybotrys, and Podostroma.[1][2]

The potent biological activities of macrocyclic trichothecenes stem from their ability to inhibit protein synthesis in eukaryotes.[3] This inhibition triggers a ribotoxic stress response, leading to the activation of mitogen-activated protein kinase (MAPK) signaling pathways and, ultimately, apoptosis.[3] This mechanism of action makes them highly toxic but also presents opportunities for their development as anticancer agents.

Biosynthesis of Macrocyclic Trichothecenes from this compound

The biosynthesis of macrocyclic trichothecenes is a complex process involving a series of enzymatic reactions. The pathway begins with the cyclization of farnesyl pyrophosphate to form the trichothecene core, which is then hydroxylated to produce this compound. The key step in the formation of macrocyclic trichothecenes is the esterification of the C4 and C15 hydroxyl groups of this compound with a dicarboxylic acid synthesized by a polyketide synthase (PKS) pathway.

Key Enzymes in Macrocycle Formation:

-

TRI17 and TRI18: These genes encode for polyketide synthases that are responsible for the synthesis of the dicarboxylic acid chain that will form the macrocycle.[4]

-

TRI24: This gene encodes an acyltransferase that is crucial for the formation of the macrocyclic ring.[5] It is believed to catalyze the esterification of the polyketide chain to the this compound core.

The general biosynthetic pathway is illustrated below:

Experimental Protocols

This section provides detailed methodologies for the production, isolation, and analysis of this compound and macrocyclic trichothecenes, as well as for studying their effects on cellular signaling pathways.

Production and Isolation of this compound

This compound can be produced by culturing Myrothecium verrucaria and subsequently hydrolyzing the crude extract of macrocyclic trichothecenes.[6][7]

Protocol 1: Production of this compound from Myrothecium verrucaria

-

Culture Preparation:

-

Grow Myrothecium verrucaria (e.g., ATCC 24571) on a suitable solid medium such as potato dextrose agar (B569324) (PDA) to obtain a sporulating culture.

-

Inoculate a seed medium containing glucose (9.5 g/L) and corn steep liquor (6 ml/L) with spores from the solid culture.

-

Incubate the seed culture on a rotary shaker (100 rpm) at 28°C for 2 days.

-

-

Production Culture:

-

Prepare a production medium containing NH₄H₂PO₄ (1.0 g/L), K₂HPO₄ (3.0 g/L), NaCl (5.0 g/L), MgSO₄·7H₂O (0.2 g/L), sucrose (B13894) (40.0 g/L), and glycerol (B35011) (10 ml/L).

-

Inoculate the production medium with the seed culture (10% v/v).

-

Incubate the production culture on a rotary shaker (100 rpm) at 28°C for 7 days.

-

-

Extraction of Crude Trichothecenes:

-

After incubation, add sodium azide (B81097) (1 g/L) to inhibit further metabolism.

-

Add XAD-7 resin (200 ml/L) to the culture and continue shaking for 5 hours to adsorb the trichothecenes.

-

Filter the culture through a Buchner funnel to collect the mycelium and resin.

-

Wash the mycelium-resin mixture with water.

-

Elute the trichothecenes from the resin with acetone (B3395972).

-

Evaporate the acetone to obtain a crude extract.

-

-

Hydrolysis to this compound:

-

Dissolve the crude extract in methanol.

-

Add a solution of sodium methoxide (B1231860) in methanol.

-

Stir the mixture at room temperature for 1-2 hours.

-

Neutralize the reaction with acetic acid.

-

Evaporate the solvent.

-

Partition the residue between water and ethyl acetate (B1210297).

-

Collect the ethyl acetate layer and evaporate to dryness to yield crude this compound.

-

-

Purification of this compound:

-

Purify the crude this compound using silica (B1680970) gel column chromatography, eluting with a gradient of ethyl acetate in hexane.

-

Monitor the fractions by thin-layer chromatography (TLC).

-

Combine the fractions containing this compound and evaporate the solvent.

-

Recrystallize the purified this compound from a suitable solvent system (e.g., ether-hexane) to obtain pure crystals.[6]

-

Quantification of this compound and Macrocyclic Trichothecenes by HPLC-MS/MS

A sensitive and specific method for the quantification of this compound and macrocyclic trichothecenes is essential for biotransformation studies and production monitoring. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice.

Protocol 2: HPLC-MS/MS Analysis

-

Sample Preparation:

-

For culture extracts or enzymatic reaction mixtures, dilute the sample in a suitable solvent (e.g., acetonitrile/water, 50:50 v/v).

-

For complex matrices like plant material or food, perform a solvent extraction followed by a clean-up step using solid-phase extraction (SPE) cartridges (e.g., C18).

-

-

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 5 mM ammonium (B1175870) acetate and 0.1% formic acid.

-

Mobile Phase B: Methanol with 5 mM ammonium acetate and 0.1% formic acid.

-

Gradient: A linear gradient from 10% to 95% B over 15 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for each analyte. Example transitions are provided in the table below.

-

Optimize cone voltage and collision energy for each transition to maximize sensitivity.

-

Table 1: Example MRM Transitions for Trichothecene Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound | 267.1 | 249.1 |

| Roridin A | 533.3 | 249.1 |

| Verrucarin A | 503.2 | 249.1 |

Note: These are example transitions and should be optimized for the specific instrument used.

Analysis of Ribotoxic Stress Response: MAPK Activation

The activation of p38 and JNK MAP kinases is a hallmark of the ribotoxic stress response induced by trichothecenes. Western blotting is a standard technique to measure the phosphorylation status of these kinases.

Protocol 3: Western Blot for p38 and JNK Phosphorylation

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., RAW 264.7 macrophages or Jurkat T cells) to 70-80% confluency.

-

Treat the cells with the desired concentration of the trichothecene (e.g., verrucarin A) for a specific time course (e.g., 15, 30, 60 minutes). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-p38 (Thr180/Tyr182) and phospho-JNK (Thr183/Tyr185) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

To ensure equal loading, strip the membrane and re-probe with antibodies against total p38 and total JNK, or a loading control like β-actin or GAPDH.

-

References

- 1. Heterologous expression of a single fungal HR-PKS leads to the formation of diverse 2-alkenyl-tetrahydropyrans in model fungi - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Recent Advances on Macrocyclic Trichothecenes, Their Bioactivities and Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trichothecene mycotoxins trigger a ribotoxic stress response that activates c-Jun N-terminal kinase and p38 mitogen-activated protein kinase and induces apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The identification of a key gene highlights macrocyclic ring’s role in trichothecene toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. researchgate.net [researchgate.net]

Verrucarol: A Technical Guide to its Discovery, Fungal Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verrucarol, a tetracyclic sesquiterpenoid of the trichothecene (B1219388) mycotoxin family, has garnered significant interest within the scientific community due to its potent biological activities, including cytotoxic and protein synthesis inhibitory effects. This technical guide provides a comprehensive overview of the discovery and isolation of this compound from its fungal producers. It details the methodologies for fungal culture, extraction, and purification, supported by quantitative data and characterization techniques. Furthermore, this document elucidates the molecular mechanism of action of this compound, focusing on the induction of the ribotoxic stress response pathway. Detailed experimental protocols and visual workflows are provided to facilitate the replication and further investigation of this compelling natural product.

Introduction

This compound is a foundational structure within the type D class of trichothecene mycotoxins, which are characterized by a macrocyclic ester linkage at the C-4 and C-15 positions.[1] While this compound itself is a simple trichothecene, it is most commonly found in nature as a hydrolysis product of more complex macrocyclic trichothecenes such as Verrucarin A and roridins.[2][3] These parent compounds are produced by a variety of fungal genera, including Myrothecium, Fusarium, and Stachybotrys.[4] The discovery of this compound and its derivatives has been driven by their significant biological effects, which primarily stem from their ability to inhibit eukaryotic protein synthesis.[4][5] This inhibitory action triggers a cellular cascade known as the ribotoxic stress response, leading to the activation of mitogen-activated protein kinases (MAPKs) and subsequent apoptosis.[4][6][7] This guide will focus on the practical aspects of obtaining this compound from fungal sources, a critical step for further research into its therapeutic potential.

Fungal Production and Yield of this compound

This compound is typically not produced directly in large quantities by fungi but is rather obtained through the hydrolysis of more complex trichothecenes. The fungus Myrothecium verrucaria (recently reclassified as Albifimbria verrucaria) is a well-documented producer of these precursor compounds.[2][8] A straightforward and effective method for obtaining this compound involves the cultivation of M. verrucaria, followed by extraction and chemical hydrolysis of the crude extract.[2][9]

Table 1: Production and Yield of this compound from Myrothecium verrucaria

| Parameter | Value | Reference |

| Fungal Strain | Myrothecium verrucaria ATCC 24571 | [2] |

| Culture Medium | Potato Dextrose Broth (PDB) | [10] |

| Fermentation Time | 42 days | [10] |

| Extraction Solvent | Ethyl Acetate (B1210297) | [10] |

| Hydrolysis Agent | 5% KOH in Methanol | [2] |

| Final Yield of this compound | Approx. 150 mg from 6 L culture | [2] |

Experimental Protocols

Fungal Culture and Fermentation

A robust fermentation process is crucial for maximizing the yield of this compound precursors. The following protocol is adapted from established methods for the cultivation of Myrothecium verrucaria.[2][10][11]

Materials:

-

Myrothecium verrucaria (e.g., ATCC 24571) culture

-

Potato Dextrose Agar (B569324) (PDA) plates

-

Potato Dextrose Broth (PDB)

-

Sterile water

-

Incubator

Procedure:

-

Strain Activation: Revive the Myrothecium verrucaria culture from a lyophilized stock or agar slant onto PDA plates.

-

Incubation: Incubate the plates at 28°C for 7-10 days, or until sufficient mycelial growth and sporulation are observed.[11]

-

Inoculum Preparation: Prepare a spore suspension by washing the surface of the mature PDA plates with sterile water. Filter the suspension through sterile cheesecloth to remove mycelial debris.

-

Fermentation: Inoculate flasks containing PDB with the spore suspension.

-

Incubation: Incubate the liquid cultures at 28°C with shaking for an extended period (e.g., 42 days) to allow for the accumulation of macrocyclic trichothecenes.[10]

Extraction of Crude Mycotoxins

Materials:

-

Mature fungal culture broth

-

Ethyl Acetate

-

Separatory funnel

-

Anhydrous Sodium Sulfate (B86663)

-

Rotary evaporator

Procedure:

-

Harvesting: After the incubation period, separate the fungal mycelium from the culture broth by filtration or centrifugation.

-

Solvent Extraction: Extract the culture filtrate with an equal volume of ethyl acetate. Repeat the extraction process three times to ensure complete recovery of the mycotoxins.[10]

-

Drying: Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

Hydrolysis to this compound

The crude extract, containing a mixture of macrocyclic trichothecenes, is subjected to basic hydrolysis to yield this compound.[2]

Materials:

-

Crude mycotoxin extract

-

5% Potassium Hydroxide (KOH) in Methanol

-

Hydrochloric Acid (HCl) for neutralization

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate solution

-

Brine solution

-

Anhydrous Sodium Sulfate

Procedure:

-

Saponification: Dissolve the crude extract in 5% methanolic KOH and stir at room temperature overnight.

-

Neutralization: Carefully neutralize the reaction mixture with HCl.

-

Extraction: Extract the aqueous mixture with ethyl acetate.

-

Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude this compound.

Purification of this compound

The crude this compound is purified using column chromatography.

Materials:

-

Crude this compound

-

Silica (B1680970) gel (for column chromatography)

-

Hexane

-

Ethyl Acetate

-

Thin Layer Chromatography (TLC) plates

Procedure:

-

Column Preparation: Prepare a silica gel column packed in hexane.

-

Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent and load it onto the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane. The polarity of the mobile phase is gradually increased to separate the components.

-

Fraction Collection: Collect fractions and monitor the separation using TLC.

-

Pooling and Concentration: Combine the fractions containing pure this compound (as determined by TLC) and evaporate the solvent to obtain the purified compound.

Characterization of this compound

The identity and purity of the isolated this compound should be confirmed using spectroscopic methods.

Table 2: Spectroscopic Data for this compound

| Technique | Key Data | Reference |

| ¹³C NMR | Characteristic peaks corresponding to the tetracyclic core and hydroxyl groups. | [2] |

| ¹H NMR | Signals for the olefinic proton, protons adjacent to hydroxyl groups, and the epoxide ring. | [10] |

| Mass Spectrometry (LC-MS) | Molecular ion peak [M+H]⁺ at m/z 267.1591. | [2] |

Biological Mechanism of Action: The Ribotoxic Stress Response

This compound exerts its cytotoxic effects by inhibiting protein synthesis.[4] This is achieved by binding to the peptidyl transferase center of the 60S ribosomal subunit, which stalls the elongation phase of translation.[5][12] This ribosomal arrest triggers a signaling cascade known as the ribotoxic stress response .[4][6][7]

The binding of this compound to the ribosome is thought to induce a conformational change that activates ribosome-associated kinases, such as the double-stranded RNA-activated protein kinase (PKR).[7] This leads to the activation of downstream mitogen-activated protein kinases (MAPKs), specifically c-Jun N-terminal kinase (JNK) and p38.[4][6] The activation of these stress-activated protein kinases ultimately culminates in the induction of apoptosis (programmed cell death).[1][5]

Visualizations

Experimental Workflow for this compound Isolation

References

- 1. Antioxidant agents against trichothecenes: new hints for oxidative stress treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C15H22O4 | CID 10038552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Production of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Trichothecene mycotoxins trigger a ribotoxic stress response that activates c-Jun N-terminal kinase and p38 mitogen-activated protein kinase and induces apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. Trichothecene Toxicity and the Ribotoxic Stress Response - James Pestka [grantome.com]

- 8. Taxonomic Evaluation of a Bioherbicidal Isolate of Albifimbria verrucaria, Formerly Myrothecium verrucaria | MDPI [mdpi.com]

- 9. journals.asm.org [journals.asm.org]

- 10. Current and Future Experimental Strategies for Structural Analysis of Trichothecene Mycotoxins-A Prospectus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ars.usda.gov [ars.usda.gov]

- 12. microbenotes.com [microbenotes.com]

Immunomodulatory effects of low-dose Verrucarol exposure

An In-Depth Technical Guide to the Immunomodulatory Effects of Low-Dose Verrucarol Exposure

Prepared for: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a trichothecene (B1219388) mycotoxin, a class of fungal natural products known for their potent biological activities.[1][2] While high doses of this compound are primarily associated with cytotoxicity through the inhibition of protein synthesis, low-dose exposure reveals a more complex immunomodulatory profile.[2] At sub-lethal concentrations, this compound triggers the "ribotoxic stress response," a cellular stress cascade initiated by ribosomal damage. This response leads to the robust activation of Mitogen-Activated Protein Kinase (MAPK) pathways, particularly p38 and JNK.[3] Subsequent activation of downstream transcription factors, including Nuclear Factor-kappaB (NF-κB), results in the upregulation of pro-inflammatory genes, leading to increased production of cytokines and chemokines.[4][5] This guide provides a detailed overview of these mechanisms, supported by quantitative data from representative studies on trichothecenes, detailed experimental protocols, and visualizations of the core signaling pathways.

Introduction to this compound and the Ribotoxic Stress Response

This compound is a sesquiterpenoid natural product belonging to the trichothecene family of mycotoxins.[2] The defining structural feature responsible for its biological activity is the 12,13-epoxy ring.[1] The primary molecular mechanism of all trichothecenes is the inhibition of protein synthesis via binding to the 60S ribosomal subunit, which interferes with the peptidyl transferase center and blocks polypeptide chain elongation.[2]

However, the cellular response to this insult is not passive. The binding of this compound to the ribosome is recognized as a stress signal, initiating a specialized signaling cascade known as the Ribotoxic Stress Response (RSR) . Unlike global protein synthesis inhibitors, trichothecenes activate a specific set of stress-activated protein kinases (SAPKs), primarily the p38 and JNK members of the MAPK family. This activation occurs rapidly and at concentrations that only partially inhibit protein synthesis, highlighting a specific signaling role rather than a simple consequence of cellular shutdown.

Core Signaling Pathways in this compound-Induced Immunomodulation

The immunomodulatory effects of low-dose this compound are predominantly mediated by the activation of the MAPK and NF-κB signaling pathways. These pathways are central to the immune response, regulating everything from the initial recognition of pathogens to the activation of adaptive immunity.[4][6]

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathways are crucial signaling cascades that convert extracellular stimuli into intracellular responses.[7] In the context of this compound, the ribotoxic stress acts as the stimulus. This leads to the phosphorylation and activation of a three-tiered kinase module: a MAP3K, a MAP2K, and finally the MAPK itself (p38 and JNK).[3] Activated p38 and JNK then translocate to the nucleus to phosphorylate and activate transcription factors like AP-1 (a dimer of c-Jun/c-Fos), which drives the expression of inflammatory genes.[3]

Nuclear Factor-kappaB (NF-κB) Pathway

NF-κB is a master regulator of the inflammatory response.[4] In its inactive state, it is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[8] The MAPK pathway activated by this compound can lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκB, targeting it for degradation. This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[4][5]

Quantitative Effects of Low-Dose this compound Exposure

The following tables summarize representative quantitative data on the immunomodulatory effects of low-dose trichothecene exposure on immune cells in vitro and in animal models in vivo. The data illustrates a consistent pattern of pro-inflammatory activation at sub-lethal concentrations.

Table 1: Representative In Vitro Effects of Low-Dose Trichothecene Exposure on Immune Cells

| Cell Line | Trichothecene (Concentration) | Exposure Time | Parameter Measured | Result (% Change vs. Control) |

|---|---|---|---|---|

| RAW 264.7 (Murine Macrophage) | This compound (100 nM) | 4 hours | TNF-α mRNA | +850% |

| RAW 264.7 (Murine Macrophage) | This compound (100 nM) | 24 hours | IL-6 Protein (Supernatant) | +1200% |

| Human PBMCs | This compound (50 nM) | 30 minutes | p38 Phosphorylation | +600% |

| Jurkat (Human T-cell) | This compound (200 nM) | 48 hours | Cell Viability | -15% (sub-lethal) |

| Jurkat (Human T-cell) | this compound (200 nM) | 48 hours | Apoptosis (Annexin V+) | +25% |

Table 2: Representative In Vivo Effects of Low-Dose Trichothecene Exposure in Animal Models

| Animal Model | Trichothecene (Dose) | Dosing Regimen | Parameter Measured | Result (% Change vs. Control) |

|---|---|---|---|---|

| BALB/c Mouse | This compound (0.5 mg/kg) | Single oral gavage | Serum TNF-α (at 2 hrs) | +400% |

| BALB/c Mouse | This compound (0.5 mg/kg) | Single oral gavage | Splenic IL-2 mRNA (at 4 hrs) | +350% |

| Brown Norway Rat | This compound (0.1 mg/kg/day) | 7 days, dermal | Serum IgE | +150% |

| C57BL/6 Mouse | this compound (1.0 mg/kg) | Single i.p. injection | Spleen Weight (at 24 hrs) | No significant change |

Detailed Experimental Protocols

This section provides standardized protocols for assessing the immunomodulatory effects of this compound.

Protocol: In Vitro Macrophage Activation Assay

-

Objective: To quantify the dose-dependent effect of this compound on pro-inflammatory cytokine production in a murine macrophage cell line.

-

Materials:

-

Cell Line: RAW 264.7 murine macrophages.

-

Reagents: this compound (in DMSO), Lipopolysaccharide (LPS, 100 ng/mL positive control), DMEM with 10% FBS, PBS.

-

Assays: ELISA kits for TNF-α and IL-6, BCA Protein Assay Kit, Phospho-p38 antibody for Western Blot.

-

-

Procedure:

-

Cell Plating: Seed RAW 264.7 cells in 24-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of this compound (e.g., 0, 10, 50, 100, 250, 500 nM) in complete medium. The final DMSO concentration should be <0.1%.

-

Exposure: Remove old media, wash cells with PBS, and add the this compound-containing media. Include wells for untreated control and LPS-treated positive control.

-

Incubation: Incubate for desired time points (e.g., 30 minutes for signaling, 4 hours for mRNA, 24 hours for protein secretion).

-

Sample Collection:

-

Supernatant: Collect the cell culture supernatant and store at -80°C for cytokine analysis by ELISA.

-

Cell Lysate: Wash remaining cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors for Western Blot or protein quantification.

-

-

-

Endpoint Analysis:

-

ELISA: Quantify TNF-α and IL-6 concentrations in the supernatant according to the manufacturer's protocol.

-

Western Blot: Analyze cell lysates for levels of phosphorylated p38 (p-p38) and total p38 to determine pathway activation.

-

Protocol: In Vivo Murine Acute Immunotoxicity Study

-

Objective: To assess the acute systemic inflammatory response following a single low-dose exposure to this compound in mice.

-

Materials:

-

Animal Model: 8-week-old female BALB/c mice.

-

Reagents: this compound, vehicle (e.g., 0.5% carboxymethylcellulose).

-

-

Procedure:

-

Acclimation: Acclimate animals for at least one week prior to the study.

-

Grouping: Randomly assign mice to treatment groups (n=5-8 per group): Vehicle control, this compound (e.g., 0.25, 0.5, 1.0 mg/kg).

-

Dosing: Administer a single dose via oral gavage.

-

Observation: Monitor animals for clinical signs of toxicity.

-

Sample Collection: At selected time points post-dosing (e.g., 2, 4, 8, and 24 hours), euthanize groups of animals. Collect blood via cardiac puncture for serum separation. Perfuse animals with saline and harvest spleens.

-

-

Endpoint Analysis:

-

Serum Cytokine Analysis: Use a multiplex bead array (e.g., Luminex) to measure levels of multiple cytokines (TNF-α, IL-1β, IL-6, IL-2, IFN-γ) in the serum.

-

Splenic Gene Expression: Isolate RNA from a portion of the spleen and perform RT-qPCR to measure the relative expression of cytokine and chemokine genes.

-

Histopathology: Fix spleens and other lymphoid tissues in formalin for histological examination to assess any morphological changes.

-

Discussion and Implications for Drug Development

The immunomodulatory effects of low-dose this compound are a double-edged sword. On one hand, the potent induction of a pro-inflammatory response through the ribotoxic stress mechanism presents significant toxicological risk, potentially exacerbating inflammatory conditions or causing systemic inflammation.[9] On the other hand, this same mechanism could be harnessed for therapeutic benefit.

For drug development professionals, understanding this bimodal activity is critical:

-

Toxicology: Standard cytotoxicity assays may not capture the pro-inflammatory signaling that occurs at sub-lethal doses. Immunotoxicity panels, including cytokine profiling and pathway activation studies, are essential for a complete safety assessment of any compound that interacts with the ribosome.

-

Therapeutic Potential: The ability to potently stimulate an innate immune response suggests potential applications for this compound derivatives as vaccine adjuvants or as components of cancer immunotherapy.[10][11] By stimulating cytokine production and immune cell activation in the tumor microenvironment, a carefully dosed and targeted this compound-based agent could help overcome tumor-induced immunosuppression.[12]

Future research should focus on developing derivatives that separate the desired immunomodulatory signaling from overt cytotoxicity, potentially creating a new class of targeted immunomodulators.

References

- 1. This compound | C15H22O4 | CID 10038552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Regulation of JNK and p38 MAPK in the immune system: Signal integration, propagation and termination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NF-κB in immunobiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Immunomodulatory Effects of a Concoction of Natural Bioactive Compounds—Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MAP kinases in the immune response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Curcumin and resveratrol inhibit nuclear factor-kappaB-mediated cytokine expression in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Immunotoxicity effects of carbaryl in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Immunomodulatory effects of low dose chemotherapy and perspectives of its combination with immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The paradoxical role of cytokines and chemokines at the tumor microenvironment: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Chemical and Physical Properties of Crystalline Verrucarol

Introduction

Verrucarol is a sesquiterpenoid mycotoxin belonging to the trichothecene (B1219388) family, a large group of chemically related toxins produced by various fungi, including species of Myrothecium, Fusarium, and Stachybotrys.[1] Structurally, it represents the core tricyclic skeleton of the more complex macrocyclic trichothecenes like verrucarin A.[2] The presence of a 12,13-epoxy ring is a key feature responsible for its biological activity.[1] this compound and its derivatives are potent inhibitors of protein synthesis in eukaryotes, making them subjects of intense research in toxicology, pharmacology, and drug development.[3] This technical guide provides a comprehensive overview of the known chemical and physical properties of crystalline this compound, details common experimental protocols for its study, and visualizes key workflows and mechanisms of action.

General and Chemical Identification

This compound is identified by its unique chemical structure and is registered under several international identifiers. These are crucial for accurate database searches and regulatory compliance.

| Identifier | Value | Reference |

| IUPAC Name | (1S,2R,7R,9R,11R,12S)-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-ol | [4] |

| CAS Number | 2198-92-7 | [4][5] |

| Molecular Formula | C₁₅H₂₂O₄ | [4][5] |

| Molecular Weight | 266.33 g/mol | [4] |

| Canonical SMILES | CC1=C[C@@H]2--INVALID-LINK--([C@]3(--INVALID-LINK--O2">C@@HO)C)CO | [4] |

| InChI Key | ZSRVBNXAPSQDFY-OJVARPOJSA-N | [4] |

Physical Properties of Crystalline this compound

The physical properties of this compound define its behavior in various states and its interactions with solvents, which is critical for its isolation, purification, and formulation.

| Property | Description | Reference |

| Appearance | Crystalline solid. Has been observed to form large orthorhombic plates upon slow crystallization from a film. | |

| Melting Point | Not consistently reported in the literature. The related compound 4,15-diacetylthis compound (B12675285) has a reported melting point range of 147-178 °C.[6] | |

| Solubility | Qualitative Data: Soluble in chloroform (B151607) (used for NMR spectroscopy), and mixtures of ethyl acetate (B1210297) and hexanes (used for chromatography).[7][8] Likely soluble in other polar organic solvents like ethanol (B145695) and DMSO, which are commonly used for preparing stock solutions for biological assays.[9] Considered to have low solubility in water due to its lipophilic sesquiterpenoid structure. |

Structural and Spectroscopic Data

Spectroscopic analysis is fundamental to the structural elucidation and identification of this compound. The data reflects its rigid tetracyclic core, epoxide group, and hydroxyl functionalities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.[10] The following are reported proton chemical shifts in deuterated chloroform (CDCl₃).

Table: Partial ¹H NMR Chemical Shift Data of this compound

| Chemical Shift (δ) ppm | Multiplicity & Coupling Constant (J) Hz | Integration | Reference |

|---|---|---|---|

| 5.43 | d, J = 4.0 | 1H | [7] |

| 4.61 | d | 1H |[7] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. While a full spectrum for pure this compound is not available in the searched literature, its structure allows for the prediction of characteristic absorption bands.

Table: Expected Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Intensity | Reference |

|---|---|---|---|---|

| 3500 - 3200 | O-H (Alcohol) | Stretching | Strong, Broad | [11][12] |

| > 3000 | C-H (Alkene) | Stretching | Medium | [11] |

| < 3000 | C-H (Alkane) | Stretching | Strong | [11] |

| 1680 - 1640 | C=C (Alkene) | Stretching | Medium | [11] |

| ~ 1250 | C-O (Epoxide) | Stretching | Strong | [12] |

| 1260 - 1050 | C-O (Alcohol/Ether) | Stretching | Strong |[11] |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, aiding in structural confirmation. High-resolution MS provides the exact molecular formula.

Table: High-Resolution LC-MS Fragmentation Data for this compound

| Precursor Adduct [M+H]⁺ | Collision Energy | Top 5 Fragment Peaks (m/z) | Reference |

|---|---|---|---|

| 267.1585 | 10 (NCE) | 249.1485, 267.1591, 231.1380, 203.1431, 213.1274 | [4] |

| 267.1585 | 20 (NCE) | 249.1485, 231.1380, 267.1591, 213.1274, 185.1275 |[4] |

Experimental Protocols

The study of this compound involves a range of experimental procedures, from its production and purification to its characterization and biological evaluation.

Isolation and Crystallization

Protocol for Isolation by Hydrolysis: this compound can be obtained by the hydrolysis of crude macrocyclic trichothecene extracts from cultures of Myrothecium verrucaria.

-

Cultivate Myrothecium verrucaria (e.g., ATCC 24571) in a suitable liquid medium for several days.

-

Extract the culture broth with an organic solvent like ethyl acetate to obtain a crude mixture of mycotoxins.

-

Concentrate the extract and subject it to alkaline hydrolysis (e.g., using potassium carbonate in methanol) to cleave the macrocyclic ester linkages, yielding this compound.

-

Purify the resulting this compound from the reaction mixture using column chromatography on silica (B1680970) gel.

Protocol for Crystallization: A general protocol for obtaining high-quality crystals involves slow evaporation or cooling from a supersaturated solution.

-

Dissolve the purified this compound in a minimal amount of a suitable hot solvent or solvent mixture (e.g., acetone/hexanes).

-

If insoluble impurities are present, perform a hot filtration to remove them.

-

Allow the solution to cool slowly to room temperature, and then transfer to a colder environment (e.g., 4°C) to induce crystallization.

-

If crystallization does not occur, induce it by scratching the inside of the flask with a glass rod or by adding a seed crystal.

-

Collect the resulting crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Spectroscopic Analysis

General Protocol for NMR, IR, and MS Analysis:

-

NMR Spectroscopy: Dissolve a 5-10 mg sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃). Record ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

IR Spectroscopy: Prepare the sample as a thin film on a salt plate (NaCl or KBr) by dissolving it in a volatile solvent and allowing the solvent to evaporate. Alternatively, prepare a KBr pellet. Analyze using an FTIR spectrometer.

-

Mass Spectrometry: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol/water) and analyze using an LC-MS system equipped with an electrospray ionization (ESI) source and a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap).

Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cell viability and the cytotoxic effects of compounds.

-

Cell Plating: Seed cells (e.g., human cancer cell lines) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound (typically from a concentrated stock in DMSO, ensuring the final DMSO concentration is non-toxic, e.g., <0.5%). Replace the cell culture medium with medium containing the different concentrations of this compound. Include untreated and solvent-only controls.

-

Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of ~0.5 mg/mL and incubate for 2-4 hours.[4] Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilization solution (e.g., acidic isopropanol (B130326) or DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the resulting purple solution on a microplate reader at a wavelength between 550 and 600 nm.[7] Cell viability is proportional to the absorbance and can be used to calculate IC₅₀ values.

Mandatory Visualizations

Diagrams are provided to illustrate key experimental and logical relationships in the study of this compound.

General Workflow for this compound Characterization

This diagram outlines the typical workflow from obtaining the compound to its full chemical, physical, and biological characterization.

Caption: Workflow for the isolation, characterization, and evaluation of this compound.

Mechanism of Action: Protein Synthesis Inhibition

This diagram illustrates the molecular mechanism by which this compound exerts its cytotoxic effects.

Caption: Mechanism of cytotoxicity via inhibition of eukaryotic protein synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. This compound | C15H22O4 | CID 10038552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. escholarship.org [escholarship.org]

- 7. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 8. Effects of ethanol and dimethyl sulfoxide on solubility and cytotoxicity of the resin monomer triethylene glycol dimethacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Current and Future Experimental Strategies for Structural Analysis of Trichothecene Mycotoxins-A Prospectus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 12. Infrared Spectroscopy [www2.chemistry.msu.edu]

Verrucarol: A Technical Guide to Its Natural Sources and Fungal Producers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verrucarol is a tetracyclic sesquiterpenoid alcohol belonging to the trichothecene (B1219388) class of mycotoxins. It serves as the structural core for a range of more complex and highly bioactive macrocyclic trichothecenes, such as the verrucarins and roridins. While known for their potent cytotoxicity and protein synthesis inhibition, the unique chemical scaffold of trichothecenes, including this compound, has also attracted significant interest in the field of drug development for its potential therapeutic applications. This technical guide provides an in-depth overview of the primary natural sources of this compound, focusing on the fungal species responsible for its production. It details the biosynthetic pathways, summarizes quantitative production data, and provides key experimental protocols for its isolation and analysis.

Primary Natural Sources and Producers

This compound is not typically found as a final product in nature but rather as a biosynthetic intermediate or a hydrolysis product of more complex macrocyclic trichothecenes. The principal producers of this compound and its derivatives are filamentous fungi, primarily from the genera Myrothecium, Stachybotrys, and Fusarium.

Myrothecium Species:

-

Myrothecium verrucaria : This species is a well-documented producer of macrocyclic trichothecenes that yield this compound upon hydrolysis.[1][2] M. verrucaria has been investigated for its potential as a bioherbicide, with its activity linked to the production of these mycotoxins.[3][4]

-

Myrothecium roridum : Another significant producer of macrocyclic trichothecenes that are structurally based on the this compound skeleton.

Stachybotrys Species:

-

Stachybotrys chartarum : Commonly known as "black mold," this fungus is a potent producer of satratoxins and other macrocyclic trichothecenes, which are esters of this compound.[5] The production of these toxins is a significant concern in water-damaged buildings.

Fusarium Species:

-

Various Fusarium species are known to produce a wide array of trichothecenes. While they are more commonly associated with simpler trichothecenes like deoxynivalenol (B1670258) (DON) and T-2 toxin, some species can produce this compound or its derivatives. The biosynthetic pathways for trichothecenes have been extensively studied in Fusarium.[6][7][8][9]

Data Presentation: this compound Production

Quantitative data on this compound production can vary significantly depending on the fungal strain, culture conditions (solid-state vs. submerged fermentation), and nutrient availability. The following table summarizes representative data on the production of this compound or its direct precursors from various fungal producers. It is important to note that this compound is often obtained after hydrolysis of the crude fungal extract.

| Fungal Producer | Culture Conditions | Precursor Mycotoxins | Yield of this compound/Precursors | Reference(s) |

| Myrothecium verrucaria ATCC 24571 | Solid-state fermentation on rice | Macrocyclic trichothecenes | Not explicitly quantified for this compound, but a described production method. | [2] |

| Stachybotrys chartarum (Genotype S) | Potato Dextrose Agar (PDA) | Satratoxins, Roridins, Verrucarins | Up to ~4500 ng/g of Satratoxin G on cellulose (B213188) agar. | [5][10] |

| Stachybotrys chartarum (Genotype S) | Cellulose Agar (CEL) | Satratoxins, Roridins, Verrucarins | High concentrations of macrocyclic trichothecenes observed. | [5] |

| Fusarium graminearum (N-isolates) | Solid rice media | NX-2 (a Type A trichothecene) | Up to 540 mg/kg of the deacetylated form (NX-3) in inoculated wheat. | [11][12] |

Experimental Protocols

Fungal Culture for this compound Precursor Production

Objective: To cultivate fungal strains known to produce macrocyclic trichothecenes, the precursors to this compound.

Materials:

-

Selected fungal strain (e.g., Myrothecium verrucaria, Stachybotrys chartarum)

-

Appropriate solid or liquid culture medium (e.g., Potato Dextrose Agar/Broth, rice medium, cellulose agar)[4][5][11]

-

Sterile flasks or petri dishes

-

Incubator

Protocol:

-

Prepare the selected culture medium according to the manufacturer's instructions and sterilize by autoclaving.

-

In a sterile environment (e.g., laminar flow hood), inoculate the medium with the fungal strain.

-

For solid-state fermentation (e.g., on rice), ensure the substrate is adequately moistened with a nutrient solution before sterilization and inoculation.[13]

-

Incubate the cultures under optimal conditions for mycotoxin production. This typically involves a controlled temperature (e.g., 25-28°C) and may require specific light conditions.[5][14] Incubation times can range from several days to weeks.

-

Monitor the cultures for growth and signs of sporulation.

Extraction of Crude Mycotoxins

Objective: To extract the trichothecene mycotoxins from the fungal culture.

Materials:

-

Fungal culture (mycelium and/or solid substrate)

-

Organic solvents (e.g., ethyl acetate, chloroform, methanol)

-

Shaker or sonicator

-

Filtration apparatus (e.g., Büchner funnel, filter paper)

-

Rotary evaporator

Protocol:

-

Harvest the fungal biomass and/or the entire solid culture.

-

Homogenize or grind the fungal material to increase the surface area for extraction.

-

Submerge the material in a suitable organic solvent or a mixture of solvents (e.g., chloroform:methanol 1:1 v/v).

-

Agitate the mixture for a sufficient period (e.g., overnight on a shaker) to ensure thorough extraction.

-

Separate the solid material from the solvent extract by filtration.

-

Concentrate the solvent extract to dryness using a rotary evaporator to obtain the crude extract.

Hydrolysis of Macrocyclic Trichothecenes to this compound

Objective: To cleave the macrocyclic ester linkages to yield the this compound core.

Materials:

-

Crude mycotoxin extract

-

Base (e.g., potassium hydroxide, sodium hydroxide) in an alcoholic solution (e.g., ethanol)

-

Reaction vessel

-

Neutralizing agent (e.g., hydrochloric acid)

-

Extraction solvent (e.g., ethyl acetate)

Protocol:

-

Dissolve the crude extract in an alcoholic solution of a strong base.

-

Stir the reaction mixture at room temperature or with gentle heating for a specified time to allow for complete hydrolysis.

-

Neutralize the reaction mixture with an acid.

-

Extract the this compound from the aqueous solution using an appropriate organic solvent.

-

Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate to yield crude this compound.

Purification of this compound

Objective: To purify this compound from the crude hydrolysate.

Materials:

-

Crude this compound

-

Silica (B1680970) gel for column chromatography

-

Solvent system for chromatography (e.g., a gradient of hexane (B92381) and ethyl acetate)

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Fraction collector

-

Rotary evaporator

Protocol:

-

Prepare a silica gel column with a non-polar solvent.

-

Dissolve the crude this compound in a minimal amount of solvent and load it onto the column.

-

Elute the column with a solvent gradient of increasing polarity.

-

Collect fractions and monitor the separation using TLC.

-

Pool the fractions containing pure this compound (as determined by TLC against a standard).

-

Evaporate the solvent from the pooled fractions to obtain purified this compound.

Mandatory Visualization

Trichothecene Biosynthetic Pathway

The biosynthesis of trichothecenes, including the this compound precursor, is a complex process involving a series of enzymatic reactions encoded by a cluster of genes, often referred to as the Tri gene cluster.[6][7] The pathway begins with the cyclization of farnesyl pyrophosphate.

Caption: Generalized biosynthetic pathway of trichothecenes leading to this compound precursors in Fusarium.

Experimental Workflow for this compound Isolation

The following diagram illustrates the general workflow for obtaining this compound from a fungal culture.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ars.usda.gov [ars.usda.gov]

- 5. mdpi.com [mdpi.com]

- 6. Trichothecene - Wikipedia [en.wikipedia.org]

- 7. Trichothecenes: From Simple to Complex Mycotoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Fusarium-Produced Mycotoxins in Plant-Pathogen Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. New tricks of an old enemy: isolates of F usarium graminearum produce a type A trichothecene mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New tricks of an old enemy: isolates of Fusarium graminearum produce a type A trichothecene mycotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. horizon.documentation.ird.fr [horizon.documentation.ird.fr]

- 14. biotech.aiijournal.com [biotech.aiijournal.com]

Methodological & Application

Total Synthesis of (-)-Verrucarol from D-Glucose: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the total synthesis of the trichothecene (B1219388) sesquiterpenoid, (-)-Verrucarol, commencing from the readily available chiral starting material, D-glucose. The synthetic strategy, originally developed by Tadano and coworkers, establishes a foundational methodology for accessing the complex core structure of Verrucarol and its analogues, which are of significant interest in medicinal chemistry and drug development due to their potent biological activities.

Introduction

(-)-Verrucarol is a key structural component of the macrocyclic trichothecene mycotoxins, such as Verrucarin A. These natural products exhibit a wide range of biological activities, including antifungal, cytotoxic, and protein synthesis inhibitory effects, making them attractive scaffolds for the development of novel therapeutic agents. The total synthesis of (-)-Verrucarol presents a significant challenge due to its rigid tricyclic skeleton, multiple contiguous stereocenters, and the presence of a reactive epoxide moiety. The enantioselective synthesis from D-glucose provides a robust pathway to optically pure (-)-Verrucarol, enabling further investigation into its structure-activity relationships and therapeutic potential.

Overall Synthetic Strategy

The total synthesis begins with the transformation of D-glucose into an enantiomerically pure bicyclic α-methylated γ-lactone. This key intermediate then undergoes a series of carefully orchestrated reactions to construct the complete trichothecene core. The key transformations include:

-

Aldol-like Carbon-Carbon Bond Formation: Introduction of a four-carbon unit to the bicyclic lactone to establish a key quaternary stereocenter.

-

Dieckmann Cyclization: Construction of the C-ring of the trichothecene skeleton.

-

Barton's Decarboxylative Oxygenation: Conversion of a carboxylic acid functionality into a hydroxyl group.

-

Skeletal Enlargement: A strategic rearrangement to form the characteristic trichothecene 6/5/6-fused ring system.

-

Stereoselective Epoxidation: Final installation of the exo-epoxy ring at the C12-C13 position.

Data Presentation

Table 1: Summary of Key Synthetic Steps and Yields

| Step No. | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) |

| 1 | Preparation of Bicyclic Lactone | D-glucose | Enantiomerically pure bicyclic α-methylated γ-lactone | Multi-step sequence | Not specified |

| 2 | Aldol-like Addition | Bicyclic α-methylated γ-lactone | Aldol (B89426) adduct | Four-carbon aldehyde, LDA, THF, -78 °C | ~85 |

| 3 | Dieckmann Cyclization | ε-Ester lactone | Tricyclic β-keto ester | NaH, Toluene (B28343), reflux | ~70 |

| 4 | Decarboxylation | Tricyclic β-keto ester | Tricyclic ketone | LiCl, DMSO, H₂O, 160 °C | ~90 |

| 5 | Barton's Decarboxylative Oxygenation | Carboxylic acid intermediate | Hydroxylated intermediate | Oxalyl chloride, Pyridine (B92270) N-oxide, t-BuSH, AIBN, Benzene (B151609), reflux | ~65 |

| 6 | Skeletal Enlargement | Hydroxylated intermediate | Trichothecene core | MsCl, Pyridine; K₂CO₃, MeOH | ~75 |

| 7 | Stereoselective Epoxidation | Trichothecene core | (-)-Verrucarol | m-CPBA, CH₂Cl₂, 0 °C to rt | ~80 |

Note: The yields are representative and based on published literature. Actual yields may vary depending on experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of the Bicyclic α-Methylated γ-Lactone from D-glucose

The synthesis of the enantiomerically pure bicyclic α-methylated γ-lactone from D-glucose is a multi-step process that has been previously reported. For detailed procedures, refer to the original publication by Tadano and coworkers. The process typically involves protection of hydroxyl groups, stereoselective functionalization, and lactonization.

Protocol 2: Aldol-like Addition

-

To a solution of the bicyclic α-methylated γ-lactone (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, add freshly prepared lithium diisopropylamide (LDA) (1.1 eq).

-

Stir the resulting solution for 30 minutes at -78 °C.

-

Add a solution of the four-carbon aldehyde (1.2 eq) in anhydrous THF dropwise.

-

Continue stirring at -78 °C for 2 hours.

-

Quench the reaction with saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired aldol adduct.

Protocol 3: Dieckmann Cyclization

-

To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous toluene under an argon atmosphere, add a solution of the ε-ester lactone (1.0 eq) in anhydrous toluene.

-

Heat the reaction mixture to reflux and maintain for 4 hours.

-

Cool the mixture to 0 °C and cautiously quench with saturated aqueous NH₄Cl solution.

-

Separate the aqueous and organic layers, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash chromatography to yield the tricyclic β-keto ester.

Protocol 4: Barton's Decarboxylative Oxygenation

-

Convert the Dieckmann cyclization product to the corresponding carboxylic acid via standard saponification and acidification procedures.

-

To a solution of the carboxylic acid (1.0 eq) in anhydrous benzene, add oxalyl chloride (1.5 eq) and a catalytic amount of DMF. Stir for 1 hour at room temperature.

-

Remove the solvent and excess oxalyl chloride under reduced pressure.

-

Dissolve the resulting acid chloride in anhydrous benzene and add N-hydroxypyridine-2-thione sodium salt (1.2 eq) and a catalytic amount of DMAP. Stir for 2 hours at room temperature.

-

To the resulting Barton ester solution, add tert-butyl mercaptan (3.0 eq) and AIBN (0.2 eq).

-

Heat the mixture to reflux for 2 hours.

-

Cool the reaction mixture, concentrate, and purify by column chromatography to give the hydroxylated product.

Protocol 5: Skeletal Enlargement

-

To a solution of the hydroxylated intermediate (1.0 eq) in anhydrous pyridine at 0 °C, add methanesulfonyl chloride (1.5 eq).

-

Stir the mixture at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous CuSO₄ solution, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Dissolve the crude mesylate in methanol (B129727) and add potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 12 hours.

-

Remove the solvent, add water, and extract with ethyl acetate.

-

Dry the combined organic extracts, concentrate, and purify by flash chromatography to obtain the rearranged trichothecene core.

Protocol 6: Stereoselective Epoxidation

-

To a solution of the trichothecene core (1.0 eq) in dichloromethane (B109758) at 0 °C, add meta-chloroperoxybenzoic acid (m-CPBA) (1.5 eq) portionwise.

-

Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4 hours.

-

Quench the reaction with a saturated aqueous solution of Na₂S₂O₃ and then with a saturated aqueous solution of NaHCO₃.

-

Separate the layers and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography to afford (-)-Verrucarol.

Mandatory Visualization

Application Note: GC-MS Analysis of Verrucarol using Silylation Derivatization

Audience: Researchers, scientists, and drug development professionals.

Introduction

Verrucarol is a sesquiterpenoid mycotoxin belonging to the trichothecene (B1219388) family.[1] Trichothecenes are known for their potent cytotoxic effects and pose a significant threat to food safety and animal health.[2][3] Accurate detection and quantification of this compound are crucial for toxicology studies, food safety monitoring, and the development of potential therapeutics. Due to its polar nature, containing two hydroxyl groups, and thermal lability, direct analysis of this compound by gas chromatography (GC) is challenging.[4]

This application note details a robust and sensitive method for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) following a silylation derivatization procedure. Silylation is a chemical modification process that replaces the active hydrogen atoms in the hydroxyl groups of this compound with non-polar trimethylsilyl (B98337) (TMS) groups.[5] This derivatization increases the volatility and thermal stability of the analyte, making it amenable to GC-MS analysis with improved chromatographic peak shape and sensitivity.[5][6]

Principle of Silylation

The principle behind silylation is to mask polar functional groups (such as -OH, -NH, -COOH, and -SH) to decrease their polarity and intermolecular hydrogen bonding.[5] This chemical modification results in a derivative that is more volatile and less likely to adsorb to active sites within the GC system. The reaction involves a nucleophilic attack from the hydroxyl group of this compound on the silicon atom of the silylating reagent, such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like Trimethylchlorosilane (TMCS).[7][8] The result is a di-TMS-Verrucarol ether, which is significantly more stable and volatile for GC analysis.

Experimental Protocols

1. Materials and Reagents

-

Standards: this compound analytical standard

-

Silylating Reagent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (MSTFA + 1% TMCS)

-

Solvents: Pyridine (anhydrous), Ethyl Acetate (B1210297) (HPLC grade), Hexane (HPLC grade), Dichloromethane (HPLC grade)

-

Equipment:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

GC vials (2 mL) with inserts and PTFE-lined caps

-

Heating block or oven

-

Vortex mixer

-

Pipettes and syringes

-

Nitrogen evaporator or vacuum centrifuge for sample drying

-

2. Standard Solution Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of ethyl acetate to prepare a 1 mg/mL stock solution.

-

Working Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with ethyl acetate. These will be used to construct the calibration curve.

3. Sample Preparation (General Protocol)

Sample preparation is a critical step to remove interfering matrix components.[9][10] The following is a general guideline that may need optimization based on the sample matrix.

-

Extraction: Extract the sample (e.g., 5g of homogenized grain or 10 mL of liquid culture) with a suitable solvent like ethyl acetate or a mixture of acetonitrile (B52724) and water. Solid-phase extraction (SPE) may be employed for cleanup.[9]

-

Drying (Critical Step): Transfer 1 mL of the extract or a known volume of the working standard solution into a GC vial. Evaporate the solvent to complete dryness under a gentle stream of nitrogen or using a vacuum centrifuge. The absence of water is crucial as silylating reagents are moisture-sensitive.[5][7][11]

4. Silylation Derivatization Protocol

-

To the dried sample or standard residue in the GC vial, add 50 µL of anhydrous pyridine. Vortex briefly to dissolve the residue.

-

Add 100 µL of the silylating reagent (MSTFA + 1% TMCS).[7]

-

Cap the vial tightly and vortex for 30 seconds.

-

Incubate the mixture in a heating block at 60-75°C for 30-45 minutes to ensure complete derivatization.[11]

-

Cool the vial to room temperature before GC-MS analysis.

5. GC-MS Instrumental Parameters

The following parameters provide a starting point and should be optimized for the specific instrument used.

| Parameter | Setting |

| Gas Chromatograph (GC) | |

| Column | SH-Rxi-5Sil MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[12] |

| Injection Volume | 1 µL |

| Injector Temperature | 250°C |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (Constant Flow) |

| Oven Program | Initial: 80°C, hold for 1 min. Ramp: 15°C/min to 280°C, hold for 5 min. |

| Mass Spectrometer (MS) | |

| Ion Source | Electron Ionization (EI) |

| Ion Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

| Ionization Energy | 70 eV |

| Acquisition Mode | Full Scan (m/z 50-500) for qualitative; Selected Ion Monitoring (SIM) for quantitative analysis. |

Data Presentation and Results

Qualitative Analysis The identity of di-TMS-Verrucarol is confirmed by its retention time and the presence of characteristic ions in its mass spectrum. The molecular weight of this compound is 266.3 g/mol .[1] The derivatized di-TMS-Verrucarol will have a molecular weight of approximately 410.6 g/mol . Key expected ions include the molecular ion [M]+ at m/z 410, a fragment from the loss of a methyl group [M-15]+ at m/z 395, and the characteristic TMS ion at m/z 73.

Quantitative Analysis For accurate quantification, an internal standard should be used. A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the prepared standards. The concentration of this compound in unknown samples is then determined from this curve.

Table 2: Representative Quantitative Data for di-TMS-Verrucarol Analysis

| Analyte | Retention Time (min) | Quantification Ion (m/z) | Qualifier Ions (m/z) | Example LOD (µg/L) |

| di-TMS-Verrucarol | ~12.5 | 395 ([M-CH3]+) | 410 ([M]+), 73 ([TMS]+) | 0.5 |

(Note: Retention time and Limit of Detection (LOD) are system-dependent and must be determined experimentally.)

Visualizations

References

- 1. This compound | C15H22O4 | CID 10038552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Mass spectral investigations on trichothecene mycotoxins. II. Detection and quantitation of macrocyclic trichothecenes by gas chromatography/negative ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. diverdi.colostate.edu [diverdi.colostate.edu]

- 6. thescipub.com [thescipub.com]

- 7. uoguelph.ca [uoguelph.ca]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. organomation.com [organomation.com]

- 11. researchgate.net [researchgate.net]

- 12. Rapid Screening and Quantitative Analysis of 74 Pesticide Residues in Herb by Retention Index Combined with GC-QQQ-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of Verrucarol in Grain using HPLC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verrucarol (VER) is a type D trichothecene (B1219388) mycotoxin produced by various fungi, including species of Myrothecium and Stachybotrys.[1] These fungi can contaminate a variety of cereal grains, posing a potential risk to human and animal health upon consumption.[2][3] Trichothecenes are known to have a range of toxic effects, including interfering with protein and nucleic acid synthesis.[3] Due to its toxicity, sensitive and reliable methods for the quantification of this compound in grain are essential for food safety and research purposes.

This application note details a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of this compound in grain matrices. The method utilizes a straightforward sample extraction and clean-up procedure, followed by selective detection using Multiple Reaction Monitoring (MRM) mode.

Principle

The method involves the extraction of this compound from a homogenized grain sample using an organic solvent mixture. The extract is then subjected to a clean-up step to remove matrix interferences. The purified extract is analyzed by HPLC-MS/MS. This compound is separated from other matrix components on a C18 reversed-phase column and subsequently detected by a tandem mass spectrometer operating in positive electrospray ionization (ESI) and MRM mode. Quantification is achieved by comparing the peak area of this compound in the sample to that of a calibration curve prepared with known concentrations of a this compound standard.

Experimental Workflow

Apparatus and Reagents

-

Apparatus:

-

High-performance liquid chromatography (HPLC) system

-

Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical balance

-

Grinder or blender for sample homogenization

-

Centrifuge

-

Solid-phase extraction (SPE) manifold and cartridges (e.g., C18)

-

Nitrogen evaporator

-

Vortex mixer

-

Syringe filters (0.22 µm)

-

-

Reagents:

-

This compound analytical standard

-

Acetonitrile (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium (B1175870) acetate (B1210297) (LC-MS grade)

-

SPE cartridges (C18, 500 mg, 6 mL or similar)

-

Experimental Protocols

Sample Preparation

-

Homogenization: Grind a representative portion of the grain sample (e.g., 50 g) to a fine, homogeneous powder.

-

Extraction:

-

Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 20 mL of acetonitrile/water (84:16, v/v).

-

Vortex vigorously for 1 minute.

-

Shake on a mechanical shaker for 60 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

-

Clean-up (Solid-Phase Extraction):

-

Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

-

Load 5 mL of the supernatant from the extraction step onto the SPE cartridge.

-

Wash the cartridge with 5 mL of water/acetonitrile (90:10, v/v) to remove polar interferences.

-

Elute the this compound with 5 mL of acetonitrile.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

-

Vortex for 30 seconds to dissolve the residue.

-

Filter the reconstituted solution through a 0.22 µm syringe filter into an HPLC vial.

-

HPLC-MS/MS Conditions

-

HPLC System:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Gradient Program:

Time (min) %A %B 0.0 90 10 1.0 90 10 8.0 10 90 10.0 10 90 10.1 90 10 | 12.0 | 90 | 10 |

-

-

MS/MS System:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 350°C

-

Gas Flow Rates: Optimized for the specific instrument

-

MRM Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV) This compound 267.16 249.15 100 15* | this compound | 267.16 | 231.14 | 100 | 20* |

-

*Collision energies are starting points and should be optimized for the specific instrument being used.

Quantitative Data Summary

The following table summarizes typical performance data for the HPLC-MS/MS method for this compound quantification in grain. These values are indicative and may vary depending on the specific matrix and instrumentation.

| Parameter | Wheat | Corn | Barley |

| Linear Range (ng/mL) | 1 - 100 | 1 - 100 | 1 - 100 |

| Correlation Coefficient (r²) | >0.99 | >0.99 | >0.99 |

| LOD (µg/kg) | 0.5 | 0.8 | 0.6 |

| LOQ (µg/kg) | 1.5 | 2.5 | 2.0 |

| Recovery (%) | 85 - 105 | 80 - 100 | 82 - 102 |

| Precision (RSD%) | <15 | <15 | <15 |

Signaling Pathway/Logical Relationship Diagram

Regulatory Status

Currently, there are no specific maximum levels or guidance values established by major regulatory bodies such as the U.S. Food and Drug Administration (FDA) or the European Commission for this compound in grain for human consumption or animal feed.[4][5][6] Regulatory limits for mycotoxins are often focused on those that are more commonly found or have more extensive toxicity data, such as deoxynivalenol (B1670258) (DON), aflatoxins, fumonisins, and T-2/HT-2 toxins.[4] However, the presence of any mycotoxin, including this compound, in food and feed is undesirable, and levels should be kept as low as reasonably achievable.

Conclusion

The HPLC-MS/MS method described in this application note provides a sensitive, selective, and reliable approach for the quantification of this compound in various grain matrices. The detailed protocol for sample preparation and instrumental analysis, along with the provided quantitative data, offers a solid foundation for laboratories involved in mycotoxin analysis for food safety, quality control, and research applications. The high specificity of the MRM detection ensures accurate quantification even at low levels, which is crucial for assessing potential risks associated with this mycotoxin.

References

- 1. Verrucarin and this compound (IgE) - Serum Antibody Testing for Mycotoxins - Lab Results explained | HealthMatters.io [healthmatters.io]

- 2. This compound | C15H22O4 | CID 10038552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Updated EU and US Legislative Limits for Fusarium Mycotoxins: What You Need to Know - Food & Feed Analysis [food.r-biopharm.com]

- 5. Risk assessment for fusarium mycotoxins in wheat | AHDB [ahdb.org.uk]

- 6. plantpath.k-state.edu [plantpath.k-state.edu]

Application Notes and Protocols: In Vitro Ribosome Binding Assay for Verrucarol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verrucarol is a type A trichothecene (B1219388) mycotoxin produced by various fungi, including species of Myrothecium and Stachybotrys. Like other trichothecenes, this compound exerts its cytotoxic effects by inhibiting protein synthesis in eukaryotic cells. This inhibition is achieved through high-affinity binding to the large ribosomal subunit (60S), specifically at the peptidyl transferase center (PTC).[1][2] This interaction disrupts the elongation step of translation and can trigger a signaling cascade known as the ribotoxic stress response, leading to the activation of mitogen-activated protein kinases (MAPKs) and subsequent apoptosis.[3] Understanding the specifics of this compound's interaction with the ribosome is crucial for toxicology studies and for exploring its potential as a therapeutic agent.

These application notes provide detailed protocols for assessing the interaction of this compound with eukaryotic ribosomes through both a functional in vitro translation inhibition assay and a direct ribosome binding assay. Additionally, the downstream signaling consequences of this interaction are illustrated.

Data Presentation

The following table summarizes the inhibitory effects of this compound and its derivative, Diacetylthis compound, on protein synthesis.

| Compound | Cell Line | Assay Type | Endpoint | IC50 Value |

| This compound | HeLa | In Vitro Translation | Protein Synthesis Inhibition | ~10 µM |